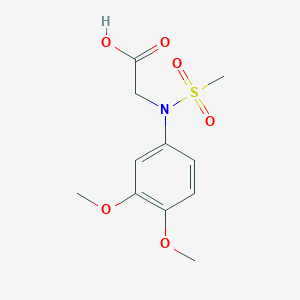

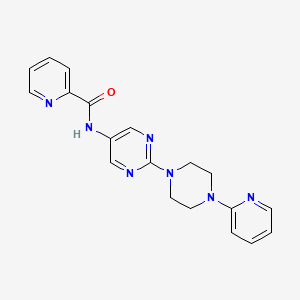

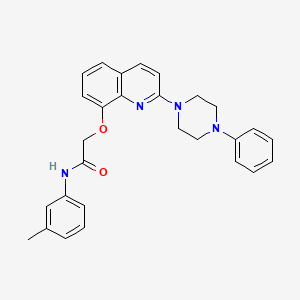

3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any distinctive characteristics .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in various solvents, and spectral properties (UV, IR, NMR, MS). It may also include its acidity or basicity, its stereochemistry, and its reactivity with common reagents .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Quinazoline derivatives, including structures similar to the compound , have been synthesized and evaluated for their potential antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens, indicating their potential as lead compounds for the development of new antimicrobial agents. For example, Desai et al. (2007) synthesized new quinazolines that exhibited antibacterial and antifungal activities against organisms like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Anticancer Activity

Another significant area of research is the evaluation of quinazoline derivatives for their anticancer properties. Compounds within this class have been tested for their efficacy against various cancer cell lines, including breast cancer MCF-7 cells. These studies indicate that certain quinazoline derivatives possess significant anticancer activity, which could be harnessed for therapeutic applications. Gaber et al. (2021) conducted research on quinazoline derivatives, assessing their impact on breast cancer cells and finding notable anticancer effects (Gaber et al., 2021).

Anti-Inflammatory and Analgesic Agents

Research into the application of quinazoline derivatives also extends into anti-inflammatory and analgesic drug development. Compounds with specific structural modifications have shown promising results in inhibiting enzymes involved in inflammation, offering potential pathways for the development of new anti-inflammatory and analgesic medications. Abu-Hashem et al. (2020) synthesized novel compounds derived from quinazoline and reported their significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitubercular Agents

The antitubercular activity of quinazoline derivatives has also been a focus, with studies demonstrating the potential of these compounds in combating Mycobacterium tuberculosis. The synthesis of novel quinazoline derivatives and their subsequent evaluation against M. tuberculosis strains highlight the potential of these compounds in addressing the challenge of tuberculosis. Marvadi et al. (2020) developed novel quinazoline derivatives that exhibited potent inhibitory effects against M. tuberculosis, presenting a promising avenue for antitubercular drug development (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Safety And Hazards

Eigenschaften

CAS-Nummer |

422273-47-0 |

|---|---|

Produktname |

3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

Molekularformel |

C22H25ClN4O2S |

Molekulargewicht |

444.98 |

IUPAC-Name |

3-[(2-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H25ClN4O2S/c1-3-26(4-2)12-11-24-20(28)15-9-10-17-19(13-15)25-22(30)27(21(17)29)14-16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,28)(H,25,30) |

InChI-Schlüssel |

QQQOBRBCQSBQOY-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

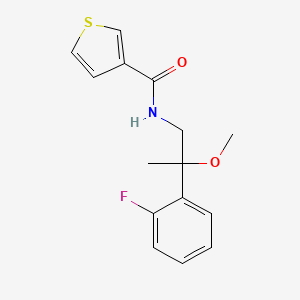

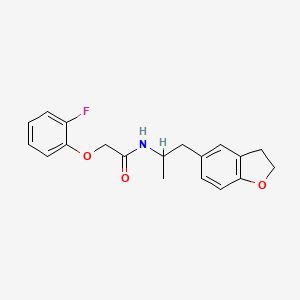

![3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzamide](/img/structure/B2700387.png)

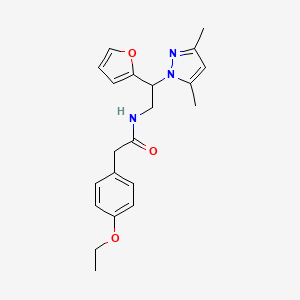

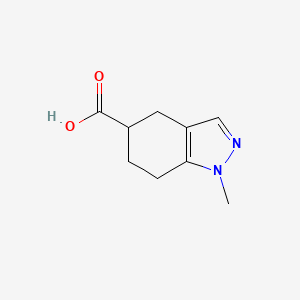

![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one](/img/structure/B2700394.png)

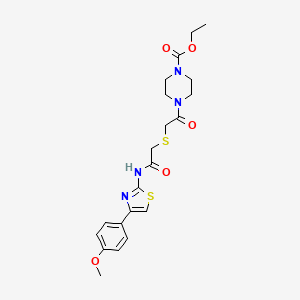

![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2700395.png)

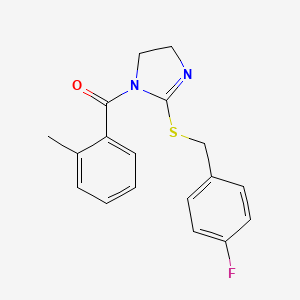

![1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2700396.png)